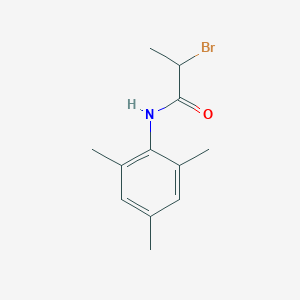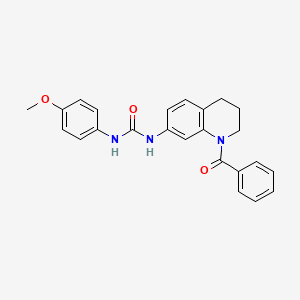![molecular formula C18H21N5O B2638282 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine CAS No. 2380179-65-5](/img/structure/B2638282.png)
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs with improved efficacy and fewer side effects. In
Mechanism of Action
The mechanism of action of 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine involves the inhibition of various enzymes and receptors, as mentioned earlier. This compound binds to the active sites of these enzymes and receptors, preventing them from carrying out their normal functions. The inhibition of these enzymes and receptors leads to a range of biochemical and physiological effects, which we will discuss in the following sections.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine are diverse and depend on the specific enzymes and receptors that are inhibited. Some of the effects include:
- Smooth muscle relaxation: This compound has been shown to have potent vasodilatory effects, which are mediated by the inhibition of PDE5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is a key mediator of smooth muscle relaxation. By inhibiting PDE5, 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation.
- Platelet aggregation: This compound has also been shown to inhibit platelet aggregation, which is mediated by the inhibition of cAMP and PKA. These enzymes are involved in the signaling pathways that lead to platelet activation and aggregation. By inhibiting these enzymes, 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine reduces platelet aggregation and the risk of thrombosis.
- Neurotransmitter release: This compound has also been shown to modulate neurotransmitter release, particularly in the central nervous system. The exact mechanism of this effect is not fully understood, but it is thought to involve the inhibition of specific receptors or enzymes that are involved in neurotransmitter release.
Advantages and Limitations for Lab Experiments
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent activity: This compound has been shown to have potent inhibitory activity against a range of enzymes and receptors, making it a valuable tool for studying these targets.
- Scalability: The synthesis of this compound has been optimized for scalability, making it a viable candidate for large-scale drug development.
- Diverse effects: The biochemical and physiological effects of this compound are diverse, making it a valuable tool for studying a range of physiological processes.
Some of the limitations of this compound include:
- Limited availability: This compound may not be readily available in some labs, which may limit its use in certain experiments.
- Specificity: The inhibitory activity of this compound is specific to certain enzymes and receptors, which may limit its use in experiments that involve other targets.
Future Directions
There are several future directions for the study of 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine. Some of these include:
- Drug development: This compound has shown promise as a potential drug candidate for a range of diseases, including erectile dysfunction, pulmonary hypertension, and cancer. Further studies are needed to explore its potential as a therapeutic agent.
- Target identification: The specific enzymes and receptors that are inhibited by this compound are not fully understood. Further studies are needed to identify these targets and elucidate the mechanism of action of this compound.
- Combination therapy: This compound may have synergistic effects when used in combination with other drugs. Further studies are needed to explore its potential in combination therapy.
- Structural optimization: The chemical structure of this compound may be optimized to improve its pharmacokinetic and pharmacodynamic properties. Further studies are needed to explore the structure-activity relationship of this compound and identify analogs with improved efficacy and fewer side effects.
Conclusion
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine is a promising compound with potential applications in drug development. Its unique chemical structure and potent inhibitory activity against a range of enzymes and receptors make it a valuable tool for studying physiological processes and developing new therapeutics. Further studies are needed to explore its potential as a therapeutic agent and identify analogs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine involves the reaction of 2-methyl-4-chloropyrazolo[1,5-a]pyrazine with 3-(pyridin-4-yloxymethyl)piperidine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield and purity. The synthesis of this compound has been optimized to ensure reproducibility and scalability, making it a viable candidate for large-scale drug development.
Scientific Research Applications
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine has been extensively studied for its potential applications in drug development. This compound has been shown to have potent inhibitory activity against a range of enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA). These enzymes and receptors are involved in a range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
properties
IUPAC Name |
2-methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-14-11-17-18(20-8-10-23(17)21-14)22-9-2-3-15(12-22)13-24-16-4-6-19-7-5-16/h4-8,10-11,15H,2-3,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKDYSNIVDKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)COC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)

![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2638203.png)

![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)
![3-[2-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2638210.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2638216.png)
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2638217.png)
![2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2638218.png)


![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2638222.png)